
2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” is a complex organic molecule. It contains a quinazolinyl group, which is a type of heterocyclic compound. This group is attached to a phenyl group and a hydrazinecarbothioamide group. The presence of a bromine atom indicates that it might be a halogenated compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinyl ring and the phenyl group suggests that the compound may have a planar structure. The bromine atom could add some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The quinazolinyl group might participate in nucleophilic substitution reactions, especially at the position of the bromine atom. The hydrazinecarbothioamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and could affect its solubility in different solvents .科学的研究の応用
Synthesis and Biological Activities
The synthesis of quinazolinone derivatives, including those with bromo, phenyl, and hydrazinecarbothioamide groups, has been extensively explored for their biological activities. These compounds have shown significant antimicrobial and antifungal properties, suggesting their potential as therapeutic agents. For example, Patel et al. (2006) synthesized newer quinazolinones and evaluated their antimicrobial activity, highlighting the importance of such compounds in drug discovery processes (Patel, Mistry, & Desai, 2006).
Anticancer and DNA Binding Properties
Research has also been conducted on the synthesis of thiazole and formazan derivatives linked to N-phenylmorpholine, demonstrating the ability of these compounds to bind with DNA. This binding is crucial for the development of new anticancer drugs. Farghaly et al. (2020) explored the synthesis of these derivatives and their binding with SS-DNA, indicating the potential of such compounds in cancer therapy (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).
Pharmacological Applications
Further, the pharmacological significance of 6-bromoquinazolinone derivatives has been studied, revealing their importance in developing drugs with anti-inflammatory, analgesic, and antibacterial properties. Rajveer et al. (2010) synthesized various oxoquinazoline derivatives and evaluated their pharmacological activities, showcasing the compound's versatility in drug development (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(6-bromo-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRFKZOPRYEQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

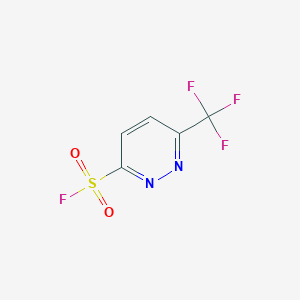
![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2603558.png)
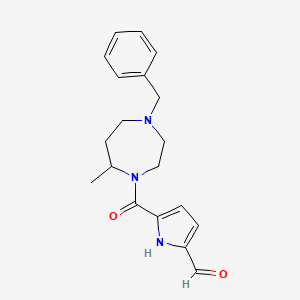
![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)
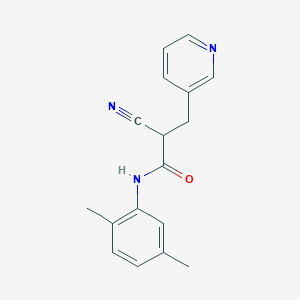


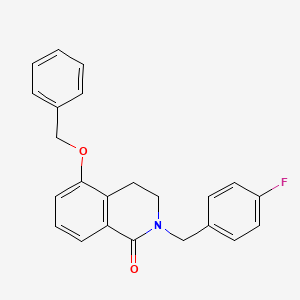
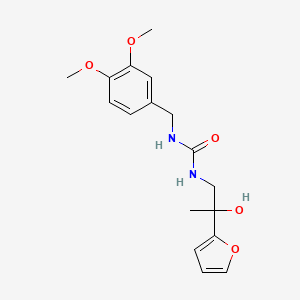
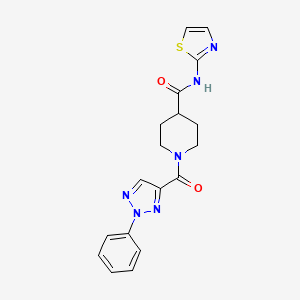
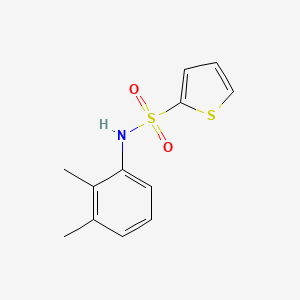
![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)
![N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2603576.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)